molecular formula C26H22FN3O5 B2535005 N-(4-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide CAS No. 894561-00-3

N-(4-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide

Cat. No.: B2535005
CAS No.: 894561-00-3
M. Wt: 475.476
InChI Key: LMVQCFNUUKDNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide features a complex heterocyclic scaffold combining a [1,3]dioxolo-fused quinolin core with a 4-fluorophenyl acetamide moiety and a (4-methoxyphenyl)aminomethyl substituent. The fluorine and methoxy groups may enhance bioavailability and target binding through electronic and steric effects, while the acetamide linker provides structural flexibility for interactions with biological targets .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O5/c1-33-21-8-6-19(7-9-21)28-13-17-10-16-11-23-24(35-15-34-23)12-22(16)30(26(17)32)14-25(31)29-20-4-2-18(27)3-5-20/h2-12,28H,13-15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVQCFNUUKDNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds featuring the quinoline structure exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that N-(4-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide shows promising activity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways related to cell growth and apoptosis. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in tumor progression, although further research is needed to elucidate these pathways fully .

Enzyme Inhibition Studies

Histone Deacetylase Inhibition
Similar compounds within the same structural family have been identified as selective inhibitors of histone deacetylases (HDACs), particularly HDAC3. The ability to inhibit HDACs is crucial for developing treatments for various diseases, including cancer and neurodegenerative disorders. The compound's structural features may enhance its binding affinity to the enzyme active sites, making it a candidate for further investigation in this area .

Drug Development and Formulation

Formulation Studies
The solubility and stability profiles of this compound are essential for its development as a pharmaceutical agent. Recent studies have focused on optimizing formulations to improve bioavailability and therapeutic efficacy. Techniques such as nanoparticle encapsulation and co-crystallization with excipients are being explored to enhance its pharmacokinetic properties .

Structure-Activity Relationship (SAR)

SAR Analysis
Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Variations in substituents on the phenyl rings and modifications to the quinoline core can significantly influence its potency and selectivity against target enzymes or receptors. Ongoing SAR studies aim to identify the most effective modifications that enhance therapeutic effects while minimizing side effects .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Structural Features of Analogs

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
Target Compound [1,3]Dioxolo[4,5-g]quinolin 4-Fluorophenyl acetamide; (4-methoxyphenyl)aminomethyl ~475 (estimated) Unique dioxolo-quinolin fusion; dual fluorophenyl/methoxyphenyl groups N/A
2-{6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide Quinolin 4-Fluorophenyl sulfonyl; 2-methylphenyl acetamide 454.4 Sulfonyl group enhances polarity; methylphenyl for lipophilicity
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide Thiazolidinone 4-Methoxyphenyl acetamide; phenylimino-thiazolidinone 393.4 Thiazolidinone core with imino group; methoxy for H-bonding
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Quinolin Chloro; phenyl; 4-methylphenyl acetamide 434.94 Chloro substituent for electronic effects; sulfanyl linker
2-{8-Fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide Pyrazoloquinolin 8-Fluoro; 2-fluorophenyl methyl; 4-methylphenyl acetamide 458.5 Pyrazolo-quinolin hybrid; fluorinated side chain
N-(4-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide [1,4]Dioxino[2,3-g]quinolin Ethylphenyl; phenylaminomethyl 469.5 [1,4]Dioxino fusion; ethylphenyl for steric bulk

Functional Group Analysis

  • Fluorine Substituents: The 4-fluorophenyl group in the target compound and analogs (e.g., ) is known to enhance metabolic stability and influence binding through electronegativity.
  • Methoxy Groups: The (4-methoxyphenyl)aminomethyl group in the target compound may improve solubility and hydrogen-bonding capacity compared to non-polar substituents like methyl or ethyl .

Pharmacological Implications

  • Quinolin Derivatives: Compounds like those in and , with sulfonyl or sulfanyl linkers, are often explored for kinase inhibition or antiproliferative activity. The target compound’s amino methyl group could mimic similar biological interactions .
  • Dioxolo vs.

Biological Activity

N-(4-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide (CAS Number: 894561-00-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a fluorophenyl group and a dioxoloquinoline moiety. Its molecular formula is C26H22FN3O5C_{26}H_{22}FN_{3}O_{5}, with a molecular weight of 475.5 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's biological activity through increased lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC26H22FN3O5
Molecular Weight475.5 g/mol
CAS Number894561-00-3

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes. The docking studies indicate that the fluorine atom enhances binding interactions with these enzymes, potentially leading to anti-inflammatory effects .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicate moderate cytotoxicity, suggesting potential applications in cancer therapy .
  • Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant properties, which can protect cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Fluorine Substitution : The introduction of fluorine at the para position on the phenyl ring significantly enhances biological activity compared to non-fluorinated analogs.
  • Methoxy Group Influence : The methoxy group on the phenyl ring appears to modulate activity; compounds with electron-donating groups exhibit varied inhibitory effects against target enzymes .

Case Studies

Several studies have investigated the biological activity of similar compounds within this structural class:

  • Inhibitory Effects on COX Enzymes : A study demonstrated that derivatives with halogen substitutions showed enhanced inhibitory effects on COX enzymes compared to their unsubstituted counterparts, supporting the hypothesis that electron-withdrawing groups like fluorine improve enzyme binding affinity .
  • Cytotoxicity Evaluation : Research involving derivatives similar to this compound revealed IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, indicating moderate effectiveness as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can purity be validated?

  • Methodology : The synthesis involves multi-step reactions, including:

Condensation : Formation of the quinoline-dioxolo core via cyclization under reflux conditions (e.g., using acetic anhydride or polyphosphoric acid) .

Aminomethylation : Introducing the (4-methoxyphenyl)amino-methyl group via reductive amination (NaBH₃CN as a reducing agent) .

Acetylation : Coupling the fluorophenyl group using chloroacetyl chloride in anhydrous DCM .

  • Purity Validation :

  • HPLC : Monitor retention time and peak symmetry (≥95% purity threshold).
  • NMR : Confirm absence of unreacted intermediates (e.g., residual methylene protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 506.2) .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.1 ppm for fluorophenyl and quinoline moieties) and methoxy groups (δ 3.8 ppm) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O bonds stabilizing the dioxolo ring) .
  • FT-IR : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .

Q. How should researchers handle safety risks associated with this compound?

  • Safety Protocol :

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and scalability?

  • Experimental Design :

  • Catalysis : Test Pd/C or Ni catalysts for reductive amination to reduce byproducts .
  • Solvent Screening : Compare DMF vs. THF for cyclization efficiency (DMF improves solubility but may degrade the dioxolo ring) .
  • Yield Data :
StepYield (%)Key Challenge
Cyclization45–60Competing side reactions
Aminomethylation70–85Over-reduction of imine
Acetylation80–90Hydrolysis under acidic conditions
  • Statistical Analysis : Use ANOVA to identify significant factors (e.g., temperature > solvent polarity) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 5 μM).

  • Root Cause : Variations in assay conditions (e.g., ATP concentration, pH).
  • Resolution :

Standardize assay buffers (e.g., 10 mM MgCl₂, pH 7.4).

Use orthogonal assays (SPR vs. fluorescence polarization) to confirm binding .

  • Data Normalization : Express activity relative to a positive control (e.g., staurosporine) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodology :

Docking Studies : Target the ATP-binding pocket of kinases (e.g., EGFR) using AutoDock Vina .

MD Simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

SAR Analysis : Modify the 4-methoxyphenyl group to reduce off-target effects (e.g., replace with bulkier substituents) .

Contradictory Data Analysis

Q. Why do reported fluorescence intensities vary in spectrofluorometric studies?

  • Key Factors :

  • Solvent Effects : Acetamide quenching in polar solvents (e.g., 50% lower intensity in water vs. DMSO) .
  • pH Sensitivity : Protonation of the quinoline nitrogen alters emission spectra (λem shifts from 450 nm to 480 nm at pH < 5) .
    • Mitigation : Pre-equilibrate samples in buffered solutions (pH 7.0–7.4) and report solvent composition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.